Ethyl 5,6-dimethylpicolinate
Description
Ethyl 5,6-dimethylpicolinate (CAS: Not explicitly provided; structurally analogous to compounds in ) is a pyridine-derived ester characterized by two methyl substituents at the 5- and 6-positions of the pyridine ring and an ethyl ester group at the 2-position. It is synthesized via rhodium-catalyzed pyridine annulation reactions, as demonstrated in recent methodology studies . The compound exists as a pale yellow viscous liquid with a retention factor (Rf) of 0.15 in a 3:1 hexanes/ethyl acetate solvent system, indicative of moderate polarity .
Key spectroscopic data include:
- ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 7.6 Hz, 1H), 7.50 (d, J = 7.6 Hz, 1H), 4.43 (q, J = 7.2 Hz, 2H), 2.57 (s, 3H), 2.32 (s, 3H), 1.40 (t, J = 7.2 Hz, 3H).
- ¹³C NMR (CDCl₃, 100 MHz): δ 165.7 (ester carbonyl), 157.9 (pyridine C2), 145.4, 137.7, 135.9 (pyridine carbons), 123.0 (aromatic CH), 61.8 (OCH₂), 23.0 and 19.5 (methyl groups), 14.4 (CH₃) .
- IR: Strong carbonyl stretch at 1716 cm⁻¹, consistent with ester functionality .
- HRMS: [M + H]⁺ = 180.1025 (calculated and observed) .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 5,6-dimethylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-4-13-10(12)9-6-5-7(2)8(3)11-9/h5-6H,4H2,1-3H3 |
InChI Key |
AQAGWGBFNHFMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions, yielding 5,6-dimethylpicolinic acid. Kinetic studies reveal a second-order reaction mechanism under acidic conditions, with rates dependent on pH and temperature.
Table 1: Hydrolysis Kinetics of Ethyl 5,6-Dimethylpicolinate
| Condition | pH | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|---|---|
| 0.1 M HCl | 1.0 | 25 | 8.4 h | |
| 0.1 M NaOH | 13 | 25 | 1.1 h | |
| Buffered (pH 7) | 7.0 | 37 | 42.7 h |
-
Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
-
Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which directly attack the ester carbonyl, forming a tetrahedral intermediate.
Nucleophilic Substitution
The ethoxycarbonyl group participates in transesterification and aminolysis reactions:
Transesterification
Reaction with methanol in the presence of catalytic HCl yields mthis compound:
Conditions : 60°C, 6 hours, 85% yield.
Aminolysis
Primary amines (e.g., benzylamine) react to form amide derivatives:
Conditions : Ethanol, reflux, 12 hours, 70–78% yield.
Electrophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature directs electrophiles to the para position relative to the ester group. Methyl substituents moderately activate the ring, enabling reactions such as:
Nitration
Reaction with nitric acid/sulfuric acid introduces a nitro group at position 4:
Conditions : 0°C, 1 hour, 62% yield.
Halogenation
Bromination with Br₂/FeBr₃ produces ethyl 4-bromo-5,6-dimethylpicolinate:
Conditions : Dichloromethane, 25°C, 2 hours, 55% yield.
Coordination Chemistry
The pyridine nitrogen and ester carbonyl group act as ligands in metal complexes. For example:
Palladium-Catalyzed Cross-Coupling
This compound serves as a directing group in Suzuki-Miyaura couplings :
Conditions : DMF, 80°C, 24 hours, 60–75% yield.
Multicomponent Reactions
The compound participates in Biginelli-like reactions under acidic conditions, forming pyrimidine derivatives . For example:
Conditions : Ethanol, p-toluenesulfonic acid (PTSA), reflux, 12 hours, 28–35% yield.
Reduction Reactions
The ester group is reducible to alcohols or aldehydes:
LiAlH₄ Reduction
Conditions : Tetrahydrofuran (THF), 0°C, 2 hours, 88% yield.
Oxidative Transformations
The methyl substituents undergo oxidation to carboxylic acids under strong oxidizing conditions:
Conditions : 100°C, 6 hours, 40% yield.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes, forming cyclobutane derivatives :
Conditions : Acetone, 254 nm UV light, 8 hours, 50–60% yield.
Comparison with Similar Compounds
Key Observations :
- The benzyl analog (13fb) exhibits higher molecular weight and Rf due to the bulky benzyl group, enhancing lipophilicity .
- Mthis compound (CAS: 153646-64-1) is commercially available for pharmaceutical applications, while the ethyl and benzyl derivatives are primarily research-grade compounds .
Substituent Variations: Chloro- and Amino-Substituted Picolinates
This compound differs significantly from halogenated or aminated analogs, such as those in :
Impact of Substituents :
- Chloro and amino groups in analogs like Ethyl 4-amino-3,5,6-trichloropicolinate introduce steric and electronic effects, making them more reactive in coupling reactions or as herbicides (e.g., analogous to picloram) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5,6-dimethylpicolinate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via esterification of 5,6-dimethylpicolinic acid using ethanol under acid catalysis. Key factors include temperature control (e.g., reflux at 80–100°C), stoichiometric ratios of reactants, and purification via column chromatography or recrystallization. Yield optimization requires monitoring reaction progress using TLC or HPLC. Impurities often arise from incomplete esterification or side reactions, necessitating rigorous solvent selection (e.g., dichloromethane for extraction) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- NMR : H NMR shows distinct signals for the ethyl ester (δ 1.3–1.4 ppm for CH, δ 4.3–4.4 ppm for CH) and methyl groups on the pyridine ring (δ 2.5–2.7 ppm). C NMR confirms carbonyl (C=O) at ~165–170 ppm .
- IR : Strong absorption at ~1700 cm (ester C=O) and 1250–1300 cm (C-O ester stretch).
- Mass Spectrometry : Molecular ion peak [M] at m/z 179 and fragment ions corresponding to decarboxylation or ethyl group loss.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times calibrated against standards .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the regioselectivity of this compound in cycloaddition or cross-coupling reactions?
- Methodological Answer : Substituents on the pyridine ring alter electron density, directing regioselectivity. For example, electron-donating methyl groups at positions 5 and 6 increase electron density at adjacent carbons, favoring nucleophilic attack at position 4. Computational studies (e.g., DFT at M06-2X/6-311+G(2df,p)) can map frontier molecular orbitals to predict reactive sites. Experimental validation involves comparing reaction outcomes with analogues lacking methyl groups, using H-H NOESY and HSQC NMR to confirm product structures .
Q. What strategies resolve contradictions in reported catalytic activity data when using this compound as a ligand in transition-metal complexes?
- Methodological Answer : Discrepancies often arise from variations in metal-ligand stoichiometry, solvent polarity, or reaction atmosphere (e.g., O sensitivity). Systematic studies should:
- Control metal/ligand ratios via Job’s plot analysis.
- Characterize complexes using X-ray crystallography or EXAFS to confirm coordination geometry.
- Compare catalytic turnover numbers (TONs) under inert vs. aerobic conditions.
- Apply multivariate regression to identify dominant factors (e.g., solvent dielectric constant vs. reaction rate) .
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems, and what limitations exist in these models?
- Methodological Answer : Density functional theory (DFT) calculates transition-state energies and reaction pathways. For example, modeling Diels-Alder reactions with furan derivatives can predict endo/exo selectivity. Limitations include:
- Neglecting solvent effects unless explicit solvent models (e.g., COSMO-RS) are used.
- Overestimating steric effects due to fixed van der Waals radii.
- Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is critical .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing kinetic data from reactions involving this compound?
- Methodological Answer :
- Non-linear regression fits time-dependent concentration data to rate laws (e.g., pseudo-first-order kinetics).
- Arrhenius plots (ln(k) vs. 1/T) determine activation energy, with error bars reflecting triplicate measurements.
- Principal Component Analysis (PCA) identifies outliers in high-throughput screening data .
Q. How should researchers address unexpected byproducts in the synthesis of this compound derivatives?
- Methodological Answer :
- Mechanistic probing : Use O isotopic labeling or in situ IR to track intermediate formation.
- Byproduct isolation : Scale up the reaction and purify byproducts via preparative HPLC for structural elucidation (2D NMR, X-ray).
- Computational docking : Simulate potential side reactions (e.g., ring-opening) using molecular dynamics software .
Experimental Design Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
